
N-(2-ethylhexyl)-4-nitrobenzamide
Overview
Description
N-(2-ethylhexyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and an ethylhexyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-ethylhexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylhexyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-ethylhexylamine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed:
Reduction: 4-amino-N-(2-ethylhexyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 2-ethylhexylamine.
Scientific Research Applications
Chemistry
N-(2-ethylhexyl)-4-nitrobenzamide serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo several chemical reactions, including reduction, substitution, and hydrolysis. These reactions can lead to the formation of other functionalized compounds that are essential in drug discovery and material science .
Biology
In biological research, this compound is studied for its potential bioactive properties. The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. The nitro group can participate in redox reactions, enhancing its interaction with biological targets such as enzymes or receptors. This interaction may modulate physiological processes, providing insights into enzyme inhibition and protein-ligand interactions .
Industry
The compound is also significant in industrial applications where it is used in the production of specialty chemicals and materials. Its unique properties allow it to be employed in formulating coatings, adhesives, and plasticizers. The versatility of this compound makes it valuable for creating products with specific physical and chemical characteristics .
Case Studies
Case Study 1: Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicated that the compound effectively inhibits bacterial growth by disrupting metabolic pathways essential for survival.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor. It was found to interact specifically with certain enzymes involved in metabolic processes, leading to potential applications in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(2-ethylhexyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitrobenzamide: Lacks the ethylhexyl group, affecting its solubility and interaction with biological targets.
N-(2-ethylhexyl)-4-aminobenzamide: The amino group provides different reactivity compared to the nitro group.
Uniqueness: N-(2-ethylhexyl)-4-nitrobenzamide is unique due to the combination of the nitro group and the ethylhexyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
N-(2-ethylhexyl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group attached to a benzamide structure, which significantly influences its biological activity. The ethylhexyl group enhances the compound's lipophilicity, facilitating its interaction with cellular membranes and biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with various cellular components.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Redox Reactions : The nitro group participates in redox reactions, potentially leading to oxidative stress within cells.
- Enzyme Modulation : The amide group can form hydrogen bonds with enzymes or receptors, modulating their activity and influencing various biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing efficacy in inhibiting bacterial growth. The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .
Anticancer Potential
This compound has been evaluated for its anticancer effects, particularly against aggressive cancer types such as glioblastoma multiforme (GBM). Studies have shown that the compound may inhibit glycolysis in cancer cells, a critical pathway for tumor growth. This inhibition is achieved through the modulation of key enzymes involved in glucose metabolism .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that modifications to its structure can significantly impact its biological activity:
Modification | Effect on Activity |
---|---|
Removal of the nitro group | Decreased reactivity and reduced biological activity |
Alteration of the ethylhexyl group | Affects solubility and interaction with biological targets |
The presence of both the nitro and ethylhexyl groups is crucial for maintaining the compound's unique properties, making it a valuable candidate for further research and development .
Case Studies
- Antiparasitic Activity : A study highlighted the effectiveness of this compound against Leishmania species, demonstrating its potential as an antiparasitic agent. The compound was found to induce changes in intracellular calcium levels and reduce reactive oxygen species (ROS), indicating a mechanism that could be exploited for therapeutic purposes .
- In Vivo Studies : Preliminary in vivo studies have suggested that this compound exhibits favorable pharmacokinetic properties, including lower clearance rates compared to other tested compounds. This suggests potential for systemic applications in treating infections or cancers .
Q & A
Q. (Basic) What are the standard synthetic routes for preparing N-(2-ethylhexyl)-4-nitrobenzamide, and what critical reaction parameters must be controlled?
Methodological Answer:
The Schotten-Baumann reaction is a robust method for synthesizing nitrobenzamide derivatives. To prepare this compound:
Reactants : Combine 4-nitrobenzoyl chloride with 2-ethylhexylamine in anhydrous dichloromethane or THF.
Catalyst : Add trimethylamine (1.5–2.0 equivalents) to neutralize HCl and drive the reaction.
Conditions : Stir at 0–25°C for 30–60 minutes; monitor by TLC (e.g., chloroform/hexane).
Workup : Quench with water, extract with DCM, and purify via recrystallization (ethanol/water) or column chromatography.
Critical Parameters :
- Moisture-free conditions to prevent acyl chloride hydrolysis.
- Stoichiometric control of amine to avoid side reactions.
- Temperature moderation to prevent nitro-group decomposition.
Reference : Synthesis of analogous compounds via Schotten-Baumann reaction , optimization using solid acid catalysts .
Q. (Basic) Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
Methodological Answer :
Note : Assign splitting patterns (e.g., AA’BB for para-substituted nitrobenzene) and compare with computational predictions (DFT) to resolve ambiguities.
Q. (Advanced) How can researchers optimize the yield and purity of this compound when scaling up synthesis?
Methodological Answer :
Catalyst Screening : Test solid acid catalysts (e.g., acidic clay, ion-exchange resins) to enhance reaction efficiency and reduce byproducts .
Solvent Selection : Use aprotic solvents (e.g., DCM, THF) with low water content to stabilize acyl chloride intermediates.
Purification :
- Recrystallization : Optimize solvent ratios (ethanol/water) for high-purity crystals.
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
Process Monitoring : Implement inline FTIR or HPLC to track reaction progress and intermediate stability.
Methodological Answer :
Tautomerism Check : Use variable-temperature NMR to identify tautomeric forms (e.g., keto-enol shifts) .
Solvent Effects : Compare NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.
DFT Refinement : Recalculate NMR chemical shifts with implicit solvent models (e.g., PCM) and compare with experimental data .
XRD Validation : Grow single crystals (solvent: ethanol/water) and solve structure via SHELX .
Case Study :
- Discrepancy : Calculated δ 8.4 ppm vs. observed δ 8.3 ppm for aromatic protons.
- Resolution : Adjust DFT functional (B3LYP → ωB97XD) to account for dispersion forces.
Reference : Fragmentation analysis and computational validation .
Q. (Advanced) How to design structure-activity relationship (SAR) studies for neurokinin-2 receptor antagonism?
Methodological Answer :
Structural Modifications :
- Core : Compare with SR 48,968 (neurokinin-2 antagonist lacking nitro group) .
- Substituents : Vary ethylhexyl chain length/nitro position to assess steric/electronic effects.
Assays :
- In Vitro : Radioligand binding assays (IC50 determination) using HEK-293 cells expressing NK2 receptors.
- Functional : Calcium flux assays to measure receptor activation/inhibition.
Data Analysis :
- Plot IC50 vs. substituent hydrophobicity (logP) to identify trends.
- Use CoMFA/CoMSIA for 3D-QSAR modeling.
Reference : Neurokinin-2 antagonist design , benzamide SAR .
Q. (Advanced) What crystallization techniques improve single-crystal formation for XRD analysis?
Methodological Answer :
Solvent Screening : Test slow evaporation in ethanol/water (7:3) or DMF/ether diffusion.
Seeding : Introduce microcrystals from prior batches to induce nucleation.
Temperature Gradients : Use a thermal cycler (25°C → 4°C over 48 hrs) for controlled growth.
XRD Protocol :
Properties
IUPAC Name |
N-(2-ethylhexyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-5-6-12(4-2)11-16-15(18)13-7-9-14(10-8-13)17(19)20/h7-10,12H,3-6,11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYSNQGXATQBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298944 | |
Record name | N-(2-Ethylhexyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154702-08-6 | |
Record name | N-(2-Ethylhexyl)-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154702-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Ethylhexyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-(2-ethylhexyl)-4-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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